molecular formula C17H26O11 B050260 8-O-Acetylharpagide CAS No. 6926-14-3

8-O-Acetylharpagide

Cat. No. B050260
CAS RN: 6926-14-3
M. Wt: 406.4 g/mol
InChI Key: CAFTUQNGDROXEZ-XBDCZORHSA-N
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Description

8-O-Acetylharpagide is an iridoid glycoside commonly found in several plant species and has been identified as a significant compound due to its various pharmacological properties. It was isolated from a methanol extract of Ajuga reptans L. (Lamiaceae), and its structure was determined through spectroscopic methods. The compound has been characterized as a nonsteroidal ecdysteroid agonist, indicating its potential role in the natural defense mechanisms of plants. Research has explored its pharmacokinetics, chemical properties, and effects in biological systems, contributing to a deeper understanding of its potential applications and interactions within living organisms (Elbrecht et al., 1996).

Synthesis Analysis

The synthesis of 8-O-Acetylharpagide involves extracting it from plant sources, such as Ajuga reptans and Ajuga decumbens, using various solvents like methanol. Following extraction, purification processes, including chromatography, are employed to isolate and identify the compound based on its spectroscopic properties. The identification and analysis are largely based on methodologies like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), which provide detailed insights into the compound's structure and quantity in biological samples (Shanjiang Chen et al., 2019).

Molecular Structure Analysis

8-O-Acetylharpagide's molecular structure is characterized through advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing its complex iridoid glycoside framework. This structural elucidation is crucial for understanding its biological activity and interaction with biological receptors, as well as for synthesizing derivatives with potential enhanced activities or specific applications.

Chemical Reactions and Properties

Research into 8-O-Acetylharpagide's chemical reactions primarily focuses on its interaction with biological systems, such as binding to ecdysteroid receptors and inducing cellular differentiation in certain models. The compound's reactivity, including its agonist activity on ecdysteroid response elements, highlights its biochemical significance and potential utility in understanding plant defense mechanisms and exploring therapeutic avenues (Elbrecht et al., 1996).

Scientific Research Applications

1. Pharmacokinetics Research

  • Results : The bioavailability of 8-O-acetylharpagide was found to be 10.8%. The analysis of the primary pharmacokinetic parameters after oral and intravenous administration indicated that 8-O-acetylharpagide had a significant first pass effect after oral administration .

2. Anti-Senescence Research

  • Results : The ATE exhibited potent capacity for suppressing senescence associated biomarkers in old HDFs without inducing significant cytotoxicity up to 100 µg/ml .

3. Insect Growth Inhibition

  • Results : The compound produced a series of allelochemical effects probably related with the DNA synthesis .

4. Bacterial Inhibition

  • Results : While specific results can vary depending on the bacterial strain, 8-O-Acetylharpagide has generally been found to exhibit antibacterial activity .

5. Antiviral Research

  • Results : The compound has been found to exhibit antiviral activity, although the specific viruses it is effective against can vary .

6. Anti-Inflammatory Research

  • Results : The compound has been found to exhibit anti-inflammatory activity, potentially making it useful in the treatment of inflammatory diseases .

7. Antitumor Research

  • Results : The compound has been found to exhibit antitumor activity, potentially making it useful in the treatment of certain types of cancer .

8. Smooth Muscle Research

  • Application : 8-O-Acetylharpagide has been found to have a biological activity on isolated smooth muscle preparations from guinea pig .
  • Results : While specific results can vary depending on the preparation, 8-O-Acetylharpagide has generally been found to exhibit biological activity .

9. DNA Synthesis Inhibition

  • Application : 8-O-Acetylharpagide has been found to produce a series of allelochemical effects probably related with the DNA synthesis .
  • Results : While specific results can vary depending on the organism, 8-O-Acetylharpagide has generally been found to inhibit DNA synthesis .

Safety And Hazards

Safety data for 8-O-Acetylharpagide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFTUQNGDROXEZ-XBDCZORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346466
Record name 8-Acetylharpagide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-O-Acetylharpagide

CAS RN

6926-14-3
Record name 8-O-Acetylharpagide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6926-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Acetylharpagide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
B Wen, R He, P Li, Q Xu, Y Lu, B Peng, J Li - Journal of …, 2013 - Elsevier
… to the pharmacokinetic study of 8-O-acetylharpagide and harpagide in rat plasma after oral administration of Ajuga decumbens Thunb extract and 8-O-acetylharpagide and harpagide in …
Number of citations: 22 www.sciencedirect.com
A Elbrecht, Y Chen, T Jurgens, OD Hensens… - Insect biochemistry and …, 1996 - Elsevier
… was identified by spectroscopic methods as 8-O-acetylharpagide. We have characterised this … In this assay, 8-O-acetylharpagide has an EC 50 of 22 μM. The compound also competes …
Number of citations: 33 www.sciencedirect.com
WH Hsu, BZ Lin, JD Leu, PH Lo, HY Yu, CT Chen… - Scientific reports, 2020 - nature.com
… 10 µM) of 8-O-acetylharpagide could sufficiently … of 8-O-acetylharpagide in this type of herbal medicine. We have noticed that under the same low concentration of 8-O-acetylharpagide …
Number of citations: 3 www.nature.com
S Chen, M Huang, Z Yu, J He, B Huang… - Acta …, 2019 - akjournals.com
… method to detect the concentration of 8-O-acetylharpagide in mouse blood via different … of 8-O-acetylharpagide. This study can provide a scientific basis for 8-O-acetylharpagide drug …
Number of citations: 1 akjournals.com
HA Ganaie, MN Ali, BA Ganai, M Meraj, M Ahmad - Microbial pathogenesis, 2017 - Elsevier
… Two compounds 1) 14, 15-dihydroajugapitin and 2) 8-o-acetylharpagide were isolated from the aerial parts of the plant and tested for antibacterial activity against various pathogenic …
Number of citations: 17 www.sciencedirect.com
L Dinan, P Whiting, P Bourne, J Coll - Insect Biochemistry and Molecular …, 2001 - Elsevier
… We have reinvestigated the activity of 8-O-acetylharpagide, … Purified 8-O-acetylharpagide is not active in the D. … Here we reassess the agonist activity of 8-O-acetylharpagide …
Number of citations: 12 www.sciencedirect.com
N Shafi, GA Khan, M Arfan… - Biological Sciences …, 2004 - biostaging.pjsir.org
… Test animals received 200-500 mg/kg doses of 8-O-acetylharpagide and the other group received 150 mg/kg of the standard drug. The control group was given only the vehicle 1% …
Number of citations: 10 www.biostaging.pjsir.org
C Remeur, E Le Borgne, L Gauthier… - Phytochemical …, 2017 - Wiley Online Library
… The New Caledonian species Oxera coronata de Kok (Lamiaceae) was found to biosynthesise large amounts of 8-O-acetylharpagide (AH, Figure 1) in leaves, twigs and fruits, and was …
MC Breschi, E Martinotti, S Catalano… - Journal of natural …, 1992 - ACS Publications
Vasoconstrictor Activity of 8-O-Acetylharpagide from Ajuga reptans … We can conclude that the iridoid 8O-acetylharpagide, already isolated from A. reptans (15,16) and from other species …
Number of citations: 45 pubs.acs.org
A Venditti, C Frezza, F Maggi, G Lupidi, M Bramucci… - Fitoterapia, 2016 - Elsevier
… (3), harpagide (4), 5-O-β-d-glucopyranosyl-harpagide (5), asperulosidic acid (6), deacetyl asperulosidic acid (7) and 5-O-β-d-glucopyranosyl-8-O-acetylharpagide (8), among which 5 …
Number of citations: 62 www.sciencedirect.com

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